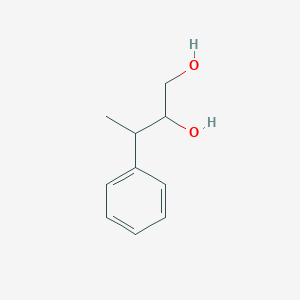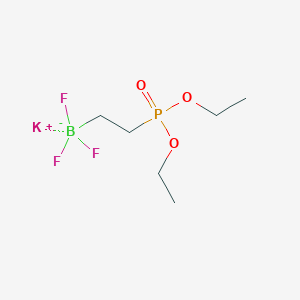
Potassium (2-(diethoxyphosphoryl)ethyl)trifluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is a chemical compound with the molecular formula C6H14BF3O3P.K. It is known for its unique structure, which includes a trifluoroborate group and a phosphonate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with a suitable boron reagent under controlled conditions. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems for precise control of reaction conditions. The final product is purified using techniques such as crystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate oxides.
Reduction: It can be reduced to form phosphonate derivatives with different oxidation states.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and are carried out in solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions include various phosphonate derivatives, which can be further utilized in different chemical processes .
Scientific Research Applications
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroborate group can participate in coordination chemistry, while the phosphonate group can form strong bonds with metal ions. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Potassium diethyl [2-(trifluoromethyl)ethyl]phosphonate
- Potassium diethyl [2-(difluoroboranuidyl)ethyl]phosphonate
- Potassium diethyl [2-(fluoroboranuidyl)ethyl]phosphonate
Uniqueness
Potassium diethyl [2-(trifluoroboranuidyl)ethyl]phosphonate is unique due to the presence of the trifluoroborate group, which imparts distinct chemical properties such as increased stability and reactivity under certain conditions. This makes it a valuable reagent in various chemical transformations .
Properties
Molecular Formula |
C6H14BF3KO3P |
|---|---|
Molecular Weight |
272.05 g/mol |
IUPAC Name |
potassium;2-diethoxyphosphorylethyl(trifluoro)boranuide |
InChI |
InChI=1S/C6H14BF3O3P.K/c1-3-12-14(11,13-4-2)6-5-7(8,9)10;/h3-6H2,1-2H3;/q-1;+1 |
InChI Key |
RCBLHQYWVILNCC-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCP(=O)(OCC)OCC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride](/img/structure/B13608632.png)
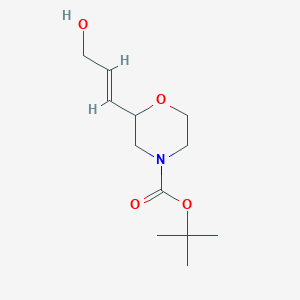

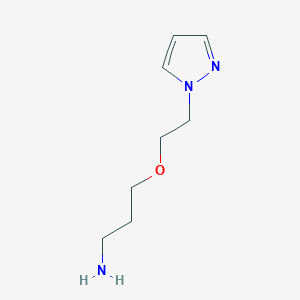
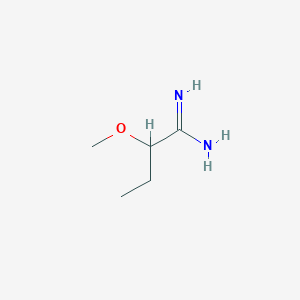

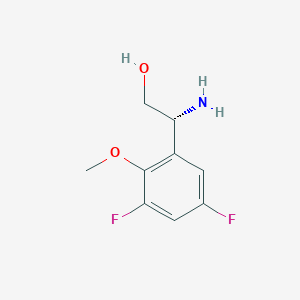

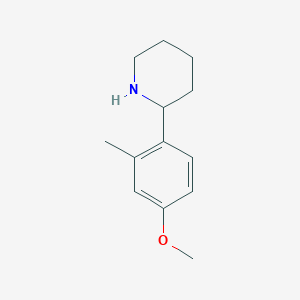
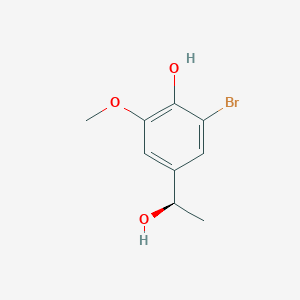
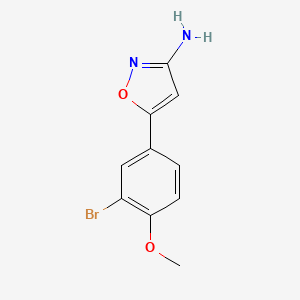
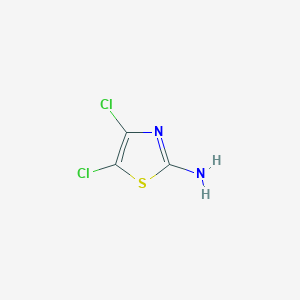
![5-(Chloromethyl)-1H-benzo[d]imidazole](/img/structure/B13608735.png)
